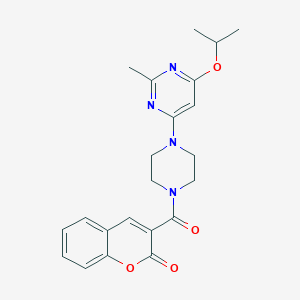
3-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.458. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Cytotoxic Activities
Research by Parveen et al. (2017) has synthesized derivatives of chromene and quinoline moieties attached to pyrimidine and piperazine, showing significant anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Molecular docking revealed good binding affinity against Bcl-2 protein, suggesting potential applications in cancer treatment (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Antimicrobial Activity
Patel, Kumari, and Patel (2012) synthesized thiazolidinone derivatives incorporating the chromen-2-one structure, evaluated for antimicrobial activity against various bacteria and fungi, indicating potential use as antimicrobial agents (Patel, Kumari, & Patel, 2012).
Analgesic and Anti-inflammatory Properties
A study on δ-opioid agonists, including a derivative similar in structure to the compound , revealed efficient pain-reducing properties in chronic pain models. This suggests potential applications in pain management without the typical side effects associated with other δ-opioid agonists (Nozaki, Le Bourdonnec, Reiss, Windh, Little, Dolle, Kieffer, & Gaveriaux-Ruff, 2012).
Antioxidant Activity
Research has shown compounds incorporating the chromen-2-one structure to exhibit significant antioxidant activities, suggesting their use in combating oxidative stress and potentially preventing diseases associated with oxidative damage (Al-ayed, 2011).
properties
IUPAC Name |
3-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-14(2)29-20-13-19(23-15(3)24-20)25-8-10-26(11-9-25)21(27)17-12-16-6-4-5-7-18(16)30-22(17)28/h4-7,12-14H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCJGMORORPFEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

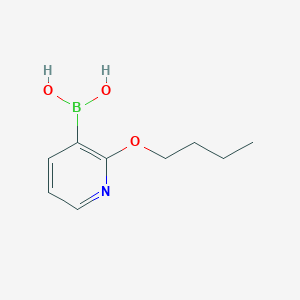
![{3-[(Methylthio)methyl]-1,2,4-oxadiazol-5-yl}methylamine hydrochloride](/img/no-structure.png)
![Methyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2388883.png)
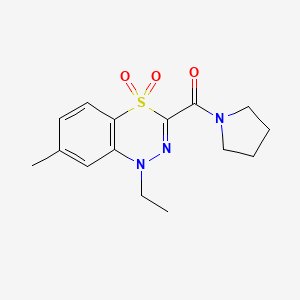
![5-Methoxycarbonyl-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-2-oxopyridine-3-carboxylic acid](/img/structure/B2388890.png)
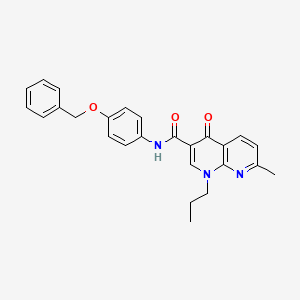
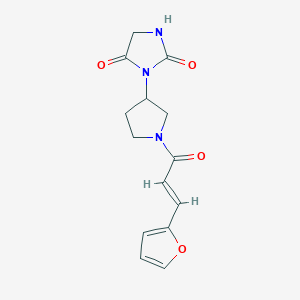
![N-[(4-Chlorophenyl)methyl]-5-fluoro-6-methylpyrimidin-4-amine](/img/structure/B2388896.png)
![2-(4-pyridinyl)-1H-pyrrolo[3,2-h]quinoline](/img/structure/B2388897.png)
![10-ethoxy-3-(2-fluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2388898.png)

![N-(3-acetylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2388900.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2388902.png)